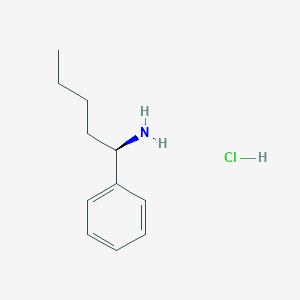![molecular formula C12H17NO4 B1491835 (E)-4-(6-エトキシ-3-アザビシクロ[3.1.1]ヘプタン-3-イル)-4-オキソブト-2-エン酸 CAS No. 2098160-95-1](/img/structure/B1491835.png)
(E)-4-(6-エトキシ-3-アザビシクロ[3.1.1]ヘプタン-3-イル)-4-オキソブト-2-エン酸
説明
(E)-4-(6-ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)-4-oxobut-2-enoic acid is a useful research compound. Its molecular formula is C12H17NO4 and its molecular weight is 239.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality (E)-4-(6-ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)-4-oxobut-2-enoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-4-(6-ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)-4-oxobut-2-enoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
トロパンアルカロイドの合成
8-アザビシクロ[3.2.1]オクタン骨格は、本化合物の3-アザビシクロ[3.1.1]ヘプタンコアと構造的に類似しており、トロパンアルカロイドファミリーの中心コアです . これらのアルカロイドは、さまざまな興味深い生物活性を示します . 立体選択的な方法でこの基本的な構造を調製するための研究は、世界中の多くの研究グループの注目を集めています .
酸素化された2-アザビシクロ[2.2.1]ヘプタンの構築
パラジウム触媒によるシクロペンテンの1,2-アミノアシルオキシ化による酸素化された2-アザビシクロ[2.2.1]ヘプタンを合成する方法があります . この反応は、幅広い基質で効率的に進行します . 生成物はさらに官能基化して、架橋アザ環状構造のライブラリーを構築することができます .
抗ヒスタミン薬の開発
スピロ環状オキセタニルニトリルの還元による3-アザビシクロ[3.1.1]ヘプタンへの一般的なアプローチが開発されました . コアは、抗ヒスタミン薬ルパティジンの構造に、ピリジン環の代わりに組み込まれ、劇的な改善をもたらしました .
作用機序
Target of action
The compound “(E)-4-(6-ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)-4-oxobut-2-enoic acid” belongs to the family of compounds known as azabicycloheptanes . These compounds are often used in the synthesis of tropane alkaloids , which are known to interact with various targets in the body, including neurotransmitter receptors.
特性
IUPAC Name |
(E)-4-(6-ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)-4-oxobut-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO4/c1-2-17-12-8-5-9(12)7-13(6-8)10(14)3-4-11(15)16/h3-4,8-9,12H,2,5-7H2,1H3,(H,15,16)/b4-3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIJJKDBASCMYKK-ONEGZZNKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1C2CC1CN(C2)C(=O)C=CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1C2CC1CN(C2)C(=O)/C=C/C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![3-Fluoro-4-[3-(2-methoxyethoxy)azetidin-1-yl]aniline](/img/structure/B1491761.png)


![5-Chloro-3,4-dihydro-2H-pyrido[4,3-b][1,4]oxazine](/img/structure/B1491767.png)

![7-Chloro-2,3-dihydro-1H-pyrido[2,3-B][1,4]oxazine](/img/structure/B1491770.png)

